4-Methylpiperidine-1-carbothioamide
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Overview
Description
Preparation Methods
The synthesis of 4-Methylpiperidine-1-carbothioamide typically involves the reaction of 4-methylpiperidine with carbon disulfide and an amine . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
4-Methylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-Methylpiperidine-1-carbothioamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
4-Methylpiperidine-1-carbothioamide can be compared to other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis and organic chemistry.
4-Methylpiperidine: Similar to this compound but lacks the carbothioamide group, making it less versatile in certain reactions.
N-Benzylpiperidine: Known for its antiviral properties and used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its carbothioamide group, which provides additional reactivity and functionality compared to other piperidine derivatives .
Properties
IUPAC Name |
4-methylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZTZMGHVVUYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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